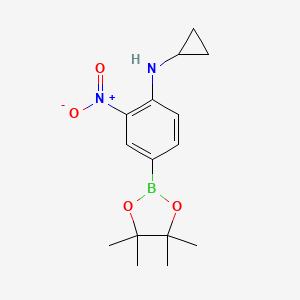

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (hereafter referred to as the target compound) is a boronic ester-functionalized aniline derivative. Its structure comprises a cyclopropylamine group, a nitro substituent at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position of the benzene ring. The compound’s exact mass is 304.1526 g/mol, and it is cataloged under Ref: 10-F694454 . The nitro and boronate groups render it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry .

Propiedades

IUPAC Name |

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIFOFRAGQPPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675191 | |

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-36-6 | |

| Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boronylation of Nitroaryl Halides

This method begins with 4-bromo-2-nitroaniline as the precursor. The bromine atom at the para position undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Typical conditions involve Pd(dppf)Cl₂ (1–5 mol%), potassium acetate (3 equiv), and dioxane at 80–100°C for 12–24 hours. Post-borylation, the amine group is reacted with cyclopropane via nucleophilic substitution using cyclopropyl bromide and a base like potassium carbonate in DMF at 60–80°C.

Key Reaction Steps:

-

Miyaura Borylation:

-

Cyclopropane Amination:

Nitration of Pre-Borylated Cyclopropylaryl Amines

Alternative approaches start with N-cyclopropyl-4-bromoaniline, which undergoes nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at 0–5°C. Subsequent Miyaura borylation introduces the pinacol boronate group. This route avoids side reactions during nitration but requires strict temperature control to prevent over-nitration.

Optimization of Reaction Conditions

Catalyst and Solvent Selection

Palladium catalysts like Pd(dppf)Cl₂ are preferred for borylation due to their stability and efficiency. Solvents such as dioxane or tetrahydrofuran (THF) enhance reaction rates by solubilizing both organic and inorganic components. Polar aprotic solvents (e.g., DMF) facilitate cyclopropane amination by stabilizing transition states.

Table 1: Comparison of Catalytic Systems for Borylation

Temperature and Time Dependence

Nitration reactions require low temperatures (0–5°C) to suppress byproduct formation, while borylation proceeds efficiently at 70–100°C. Extended reaction times (>20 hours) improve boronate yields but risk decomposition of nitro groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3 v/v). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves trace impurities.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 3.65 (m, 1H, N-CH), 1.32 (s, 12H, pinB-CH₃), 0.88–0.92 (m, 4H, cyclopropane).

-

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (pinB).

Table 2: Characterization Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 304.15 g/mol | HRMS |

| Melting Point | 142–145°C | DSC |

| Purity | >95% | HPLC |

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group destabilizes intermediates during borylation. Using mild bases (e.g., KOAc instead of K₂CO₃) and inert atmospheres minimizes decomposition.

Cyclopropane Ring Opening

Strong bases or prolonged heating during amination can rupture the cyclopropane ring. Substituting DMF with dichloroethane and reducing reaction times to 4–6 hours mitigates this issue.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for nitration and borylation steps, achieving 85% overall yield. Industrial suppliers like TRC and AK Scientific utilize this methodology, pricing the compound at $60–$377 per gram depending on purity .

Análisis De Reacciones Químicas

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research :

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions. The boronic ester group allows it to undergo Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds. The nitro group can be reduced to an amine, which can then interact with other molecules through hydrogen bonding and other interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

The target compound is part of a broader family of 4-(dioxaborolan-2-yl)aniline derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | -N-Cyclopropyl, -NO₂ at 2-position | 304.15 | Nitro group enhances electrophilic substitution resistance |

| 4-Methyl-3-(dioxaborolan-2-yl)aniline | -NH₂, -CH₃ at 3-position | 217.12 | Methyl group improves lipophilicity; lacks nitro functionality |

| N,N-Dimethyl-4-(dioxaborolan-2-yl)aniline | -N(CH₃)₂ | 247.15 | Dimethylamino group increases electron density, altering reactivity |

| N-Isopropyl-4-(dioxaborolan-2-yl)aniline | -N-CH(CH₃)₂ | 245.18 | Isopropyl group introduces steric hindrance |

| N-(3-Bromobenzyl)-4-(dioxaborolan-2-yl)aniline | -N-(3-bromobenzyl) | 386.09 | Bromine offers halogen-bonding potential; bulky substituent |

| N-Phenyl-4-(dioxaborolan-2-yl)-N-(4-(dioxaborolan-2-yl)phenyl)aniline | Dual boronate groups, -N-Ph | 497.24 | Bifunctional boronate enables tandem cross-couplings |

Reactivity Differences:

- Nitro Group Impact : The electron-withdrawing nitro group in the target compound deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to electron-rich analogs like N,N-dimethyl derivatives .

- Boronate Reactivity : All analogs participate in Suzuki-Miyaura cross-couplings, but steric effects from substituents (e.g., cyclopropyl, isopropyl) modulate reaction rates .

Table 2: Property Comparison

Actividad Biológica

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1218791-36-6) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C15H21BN2O4

- Molecular Weight : 304.15 g/mol

- CAS Number : 1218791-36-6

The compound is a boronic acid derivative that has been implicated in various biochemical pathways. Its structure suggests potential utility in Suzuki-Miyaura cross-coupling reactions, which are significant in the synthesis of pharmaceuticals and agrochemicals . The nitro and cyclopropyl groups may influence its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the compound's effectiveness as a non-nucleoside inhibitor of viral replication. For instance, it was evaluated for its inhibitory activity against Hepatitis C Virus (HCV) NS5B polymerase. The data indicated that compounds with similar structural motifs exhibited potent inhibition with an effective concentration (EC50) below 50 nM .

Enzyme Inhibition

The compound has also been assessed for its effects on cytochrome P450 enzymes. Specifically, it demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites during metabolism .

Antiparasitic Activity

In a comparative study involving various derivatives, the inclusion of the cyclopropyl group was shown to maintain antiparasitic activity against certain protozoan parasites. The EC50 values ranged from 0.011 to 0.023 μM for derivatives containing this substituent, indicating strong activity while also noting that metabolic stability was not significantly enhanced .

Table 1: Biological Activity Overview

| Activity Type | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| Antiviral | HCV NS5B | < 0.050 | Potent inhibition observed |

| Enzyme Inhibition | CYP3A4 | 0.34 | Reversible inhibition; potential DDIs |

| Antiparasitic | Protozoan parasites | 0.011 - 0.023 | Maintained activity with cyclopropyl group |

Pharmacokinetic Properties

Pharmacokinetic profiling revealed that while the compound exhibits moderate permeability in Caco-2 assays, it also shows signs of metabolic instability in both human and rat liver microsomes . This instability could limit its therapeutic use unless modifications are made to enhance metabolic stability.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , which enable the formation of the carbon-boron bond critical to its structure. Key steps include:

- Borylation of precursors : Using pinacol boronic esters to introduce the dioxaborolan moiety.

- Nitro group installation : Electrophilic aromatic substitution or nitration under controlled conditions to position the nitro group at the ortho position relative to the cyclopropylamine .

- Purification : Column chromatography or recrystallization to isolate the product. Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity can enhance yields .

Basic: How can the compound’s structural integrity be validated post-synthesis?

Advanced spectroscopic and crystallographic techniques are employed:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, especially for the dioxaborolan ring .

- Vibrational spectroscopy : FT-IR and Raman spectroscopy identify characteristic B-O (≈1,350 cm⁻¹) and nitro group (≈1,520 cm⁻¹) vibrations .

- NMR analysis : ¹¹B NMR (δ ≈ 30 ppm for dioxaborolane) and ¹H/¹³C NMR for cyclopropyl and aromatic protons .

Advanced: How do electronic effects of substituents (e.g., nitro, cyclopropyl) influence reactivity in cross-coupling reactions?

- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates. However, it may reduce oxidative addition efficiency in Pd-catalyzed reactions .

- Cyclopropylamine : Introduces steric hindrance, potentially slowing coupling kinetics. Computational studies (DFT) can model electronic effects on transition states .

- Dioxaborolan : Enhances stability but requires anhydrous conditions to prevent hydrolysis. Comparative studies with trifluoromethyl analogs show divergent electronic profiles .

Advanced: What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

- Ligand optimization : Bulky ligands (e.g., SPhos) improve catalyst stability and reduce homocoupling byproducts .

- Temperature control : Low temperatures (0–25°C) minimize nitro group reduction or cyclopropane ring opening.

- Protecting groups : Temporary protection of the aniline nitrogen (e.g., Boc) prevents undesired coordination with Pd catalysts .

Basic: What methods assess the compound’s potential biological activity?

- Molecular docking : Predicts binding affinity to target proteins (e.g., kinases) by simulating interactions between the nitro group and active-site residues .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions .

- In vitro assays : Antimicrobial screening (MIC tests) and cytotoxicity profiling (MTT assays) against cancer cell lines .

Advanced: How can electronic properties be tuned for applications in organic electronics?

- Substituent engineering : Introducing electron-donating groups (e.g., methoxy) to the aryl ring enhances hole-transport properties in OLEDs .

- Conjugation extension : Copolymerization with thiophene or fluorene derivatives improves charge mobility in perovskite solar cells .

- Electrochemical characterization : Cyclic voltammetry measures HOMO/LUMO levels; the nitro group typically lowers LUMO, aiding electron transport .

Advanced: What mechanistic insights are critical for optimizing catalytic borylation reactions?

- Kinetic studies : Monitoring reaction progress via in-situ NMR identifies rate-limiting steps (e.g., transmetallation).

- Isotopic labeling : ¹⁸O-labeled dioxaborolan traces boron-oxygen bond cleavage under hydrolytic conditions .

- Computational modeling : DFT calculations predict transition-state energies for different Pd-ligand systems .

Basic: How can impurities be quantified in synthesized batches?

- HPLC-MS : Reverse-phase chromatography with mass detection identifies trace byproducts (e.g., deprotected aniline or hydrolyzed boronate) .

- Elemental analysis : Validates boron content (theoretical ≈3.9%) to assess purity .

Advanced: What structural analogs are used to study structure-activity relationships (SAR)?

Comparative analogs include:

Advanced: How is the compound’s stability under reactive conditions evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.